molecular formula C14H10N4O6S2 B2714690 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 886922-18-5

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2714690
CAS No.: 886922-18-5
M. Wt: 394.38
InChI Key: FLPAIZNAEWRABE-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound acts by targeting the kinase domain of IRAK4, thereby disrupting downstream NF-κB and MAPK signaling pathways that are initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) [https://www.nature.com/articles/s41586-021-03445-y]. Its primary research value lies in the investigation of autoimmune, inflammatory, and oncological processes, particularly in cancers driven by MYD88 mutations, such as diffuse large B-cell lymphoma and Waldenström's macroglobulinemia, where constitutive IRAK4 signaling promotes cell survival and proliferation [https://www.cell.com/cancer-cell/fulltext/S1535-6108(17)30552-5]. By precisely inhibiting IRAK4, this chemical probe enables researchers to dissect the role of innate immune signaling in disease pathogenesis and validate IRAK4 as a therapeutic target for the development of novel treatment strategies.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6S2/c1-26(22,23)10-5-3-2-4-8(10)13-16-17-14(24-13)15-12(19)9-6-7-11(25-9)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPAIZNAEWRABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H15N3O5S
  • Molecular Weight : 367.37 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with oxadiazole rings can effectively inhibit bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound may possess antitumor properties. For example, it has been tested against various cancer cell lines, showing selective cytotoxicity. The IC50 values against certain tumor cell lines were reported as follows:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. This activity is crucial for developing treatments for chronic inflammatory diseases.

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study focused on synthesizing various oxadiazole derivatives, including the target compound, evaluated their biological activities against several pathogens and cancer cell lines. The results indicated that modifications on the methylsulfonyl group significantly influenced their potency and selectivity.

Study 2: Structure-Activity Relationship (SAR)

Research investigating the SAR of oxadiazole-containing compounds revealed that the introduction of nitro groups enhances biological activity. The study concluded that compounds with electron-withdrawing groups at specific positions exhibited improved efficacy against tumor cells.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity due to the presence of the oxadiazole moiety. Research has shown that derivatives containing this structure can inhibit a range of bacterial strains, including Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae. Studies indicate that modifications to the structure can enhance its efficacy against resistant strains, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Effects

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide has demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. It shows a preference for COX-2 over COX-1, which may reduce gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have confirmed its ability to lower inflammatory markers in cell cultures.

Synthetic Methodologies

Synthesis Routes

The synthesis of this compound generally involves several key steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Introduction of the Methylsulfonyl Group : Electrophilic aromatic substitution is commonly used to attach the methylsulfonyl group to the phenyl ring.
  • Coupling with Nitrothiophene : The final step involves coupling the oxadiazole derivative with 5-nitrothiophene-2-carboxylic acid using coupling reagents such as carbodiimides to form the desired amide.

Industrial Applications

Potential Uses in Pharmaceuticals

Given its biological activity, this compound holds promise as a lead compound in drug discovery. Its antimicrobial and anti-inflammatory properties suggest potential applications in treating infections and inflammatory diseases. Ongoing research aims to optimize its pharmacological profile through structural modifications.

Materials Science

In addition to medicinal applications, compounds like this compound may also find utility in materials science. The unique electronic properties imparted by the oxadiazole and thiophene moieties could be harnessed for developing organic semiconductors or photovoltaic materials. Research into the electronic properties of these compounds is ongoing, with preliminary studies indicating favorable charge transport characteristics.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various derivatives of oxadiazole compounds against resistant bacterial strains. Results indicated that specific modifications increased potency against MRSA by up to 50% compared to standard antibiotics.
  • Inflammation Model Testing : In vitro testing on human cell lines demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to nitrothiophene carboxamide derivatives with thiazole cores (Table 1). Key distinctions include:

Heterocyclic Core
  • Target Compound: 1,3,4-oxadiazole ring.
  • Analogs : Thiazole rings (e.g., Compounds 7, 9, and 10 in and ). Thiazoles are more lipophilic, which may enhance membrane permeability but reduce metabolic stability .
Substituent Variations
  • Target Compound : 2-(methylsulfonyl)phenyl group. The methylsulfonyl group’s electron-withdrawing nature may facilitate hydrogen bonding or dipole interactions with bacterial targets.
  • Analogs: Compound 7 (): 3-methoxy-4-(trifluoromethyl)phenyl. Methoxy is electron-donating, while trifluoromethyl is electron-withdrawing, creating a mixed electronic profile . Compound 9 (): 4-fluorophenyl with a 5-methyl group. Fluorine enhances lipophilicity and bioavailability, while the methyl group adds steric bulk . Compound 10 (): 4-fluorophenyl with a dimethylaminomethyl group. The dimethylamino moiety improves solubility and may enhance target engagement .

Comparative Data Table

Compound Name Molecular Formula Heterocyclic Core Key Substituents Purity/Source
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide C13H9N4O5S2 (calc.) 1,3,4-oxadiazole 2-(methylsulfonyl)phenyl Not reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C16H10F3N3O4S2 Thiazole 3-methoxy-4-(trifluoromethyl)phenyl 42% (synthesized)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C14H7F2N3O3S2 Thiazole 3,5-difluorophenyl 99.05% (synthesized)
Compound 9 Not provided Thiazole 4-fluorophenyl, 5-methyl Commercial source
Compound 10 Not provided Thiazole 4-fluorophenyl, dimethylaminomethyl Synthesized

Q & A

Q. What are the key synthetic routes for preparing N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 5-nitrothiophene-2-carboxylic acid derivative with a substituted 1,3,4-oxadiazol-2-amine. For example, 5-nitrothiophene-2-carboxylic acid is activated via carbodiimide coupling (e.g., EDC/HOBt) and reacted with 5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine under inert conditions. Base catalysts like triethylamine or pyridine neutralize HCl byproducts . Optimization includes controlling temperature (0–25°C), solvent choice (DMF or THF), and stoichiometric ratios to minimize side reactions (e.g., nitro group reduction). Purity is assessed via HPLC or LC-MS .

Q. Which computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to assess electronic structure, including HOMO-LUMO gaps and charge distribution. The inclusion of exact exchange terms improves accuracy for nitro and sulfonyl groups . Post-Hartree-Fock methods (e.g., MP2) or the Colle-Salvetti correlation-energy formula refine electron correlation effects, particularly for polarizable moieties like the oxadiazole ring . Basis sets like 6-31G(d,p) balance computational cost and accuracy .

Q. What analytical techniques are critical for characterizing its structural integrity?

  • X-ray crystallography : Resolves bond lengths and angles, especially for the oxadiazole and nitrothiophene groups (e.g., C=O and S=O bond confirmation) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methylsulfonyl phenyl protons at δ 3.2–3.5 ppm) .
  • FT-IR : Confirms functional groups (e.g., nitro group at ~1520 cm1^{-1}, sulfonyl at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its antibacterial activity against resistant strains?

Target engagement studies using bacterial enzyme inhibition assays (e.g., dihydrofolate reductase or DNA gyrase) are critical. For nitrothiophene derivatives, redox cycling of the nitro group generates reactive oxygen species (ROS), disrupting bacterial membranes . Advanced methods include:

  • MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations against S. aureus or E. coli.
  • Time-kill kinetics : Assess concentration-dependent bactericidal effects .
  • Resistance profiling : Serial passage experiments to monitor mutation rates in target enzymes .

Q. How should researchers address contradictory data in its bioactivity profiles across studies?

Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Mitigation strategies include:

  • Standardized testing : Use CLSI or EUCAST guidelines for antimicrobial assays.
  • Batch-to-batch consistency : Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., nitro or sulfonyl) with ester or amide linkages.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration.
  • Nanoparticle encapsulation : Lipid-based carriers enhance permeability across biological membranes .

Q. How can synergistic effects with existing antibiotics be systematically evaluated?

Checkerboard assays calculate fractional inhibitory concentration indices (FICI) to identify synergy (FICI ≤0.5). For example, combining with β-lactams may enhance efficacy against Gram-negative bacteria by disrupting cell wall synthesis and ROS generation .

Q. What experimental approaches determine degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H2_2O2_2), and photolytic conditions.
  • LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine or sulfonyl cleavage) .

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